![molecular formula C7H13NO B1267023 1-Azabicyclo[2.2.2]octan-4-ol CAS No. 26458-74-2](/img/structure/B1267023.png)
1-Azabicyclo[2.2.2]octan-4-ol
Overview
Description
1-Azabicyclo[2.2.2]octan-4-ol, also known as 1-aza-bicyclo[2.2.2]octane, is an organic compound that is widely used in the synthesis of other compounds, as a starting material in the production of pharmaceuticals, and in the study of enzyme kinetics. 1-aza-bicyclo[2.2.2]octane is a bicyclic structure containing two nitrogen atoms, and is a derivative of cyclohexane. It is a versatile intermediate that can be used in a wide range of synthetic reactions, including Diels-Alder reactions, Michael reactions, and Wittig reactions. Additionally, it has been used in the study of enzyme kinetics due to its ability to act as a competitive inhibitor. 2.2]octane, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Pharmaceutical Synthesis
Quinuclidin-4-ol serves as a chiral building block for synthesizing antimuscarinic agents . These agents are crucial in the development of drugs that can treat conditions like overactive bladder and chronic obstructive pulmonary disease by inhibiting muscarinic receptors in the nervous system.
Organic Chemistry Research
In organic synthesis, Quinuclidin-4-ol is used in chemoselective α-iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . This application is significant for constructing complex molecules with high precision.
Analytical Chemistry
The compound’s mass spectrum data is valuable for analytical purposes, such as identifying and quantifying it in mixtures using techniques like gas chromatography-mass spectrometry (GC-MS) . This is essential for quality control and research in both industrial and academic settings.
Material Science
Quinuclidin-4-ol can be used as a reagent for cleavage of β-keto and vinylogous β-keto esters . This application is particularly relevant in the field of material science, where precise manipulation of molecular structures is required.
Mechanism of Action
Mode of Action
Some studies suggest that it may be involved in the electro-generation of acyl radicals from both aromatic and aliphatic aldehydes . This process involves merging electro-oxidation and a quinuclidine-mediated hydrogen atom transfer strategy .
Biochemical Pathways
It’s known that the compound can participate in reactions involving the generation of acyl radicals . These radicals can then participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
Some studies suggest that it may be involved in the generation of acyl radicals , which can participate in various biochemical reactions and potentially have various cellular effects.
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRSQXFVRUWISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181050 | |
Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octan-4-ol | |
CAS RN |
26458-74-2 | |
Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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